molecular formula C35H25N3 B12497625 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole

9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole

Cat. No.: B12497625
M. Wt: 487.6 g/mol
InChI Key: BGUCZYLWBGTXLF-UHFFFAOYSA-N
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Description

This compound integrates three critical moieties: a 9,9-dimethylfluorene group for enhanced thermal stability and solubility, a quinazoline unit as an electron-deficient acceptor, and a carbazole backbone for hole-transport capabilities. The combination of these components makes it a promising candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and host materials for phosphorescent devices. The dimethylfluorene moiety reduces crystallization, improving thin-film morphology, while the quinazoline linker enhances electron injection/transport properties .

Properties

Molecular Formula

C35H25N3

Molecular Weight

487.6 g/mol

IUPAC Name

9-[4-(9,9-dimethylfluoren-2-yl)quinazolin-2-yl]carbazole

InChI

InChI=1S/C35H25N3/c1-35(2)28-15-7-3-11-23(28)24-20-19-22(21-29(24)35)33-27-14-4-8-16-30(27)36-34(37-33)38-31-17-9-5-12-25(31)26-13-6-10-18-32(26)38/h3-21H,1-2H3

InChI Key

BGUCZYLWBGTXLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC5=CC=CC=C54)N6C7=CC=CC=C7C8=CC=CC=C86)C

Origin of Product

United States

Biological Activity

The compound 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole (CAS No. 1394834-50-4) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is C35H25N3C_{35}H_{25}N_3, with a molecular weight of 487.59 g/mol. Its structure is characterized by a carbazole core substituted with a quinazoline moiety, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have indicated that derivatives of carbazole and quinazoline possess significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole are summarized below.

Anticancer Activity

  • Mechanism of Action : The compound may exert its anticancer effects through the modulation of various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with structural similarities have been shown to activate p53 pathways, leading to increased apoptosis in cancer cells .
  • Efficacy Studies : In vitro studies have demonstrated that carbazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives have shown potent activity against breast cancer cells (e.g., MDA-MB-468) and renal cancer cells (A498) .
  • Case Study : A related study on carbazole derivatives indicated significant inhibition of tumor growth in models of melanoma through the induction of apoptosis without affecting normal cells .

Anti-inflammatory Activity

  • Pathway Inhibition : Certain derivatives have been reported to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties . This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
  • Research Findings : Inflammatory models using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that some carbazole derivatives significantly reduced NO production, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Some studies have evaluated the antimicrobial properties of quinazoline and carbazole derivatives against various pathogens. The presence of specific functional groups has been linked to enhanced antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelIC50/EffectivenessReference
AnticancerCytotoxicityMDA-MB-468Significant inhibition
AnticancerApoptosis inductionMelanoma cellsInduces apoptosis
Anti-inflammatoryNO ProductionRAW 264.7Significant reduction
AntimicrobialAntibacterial AssayVarious bacterial strainsVariable

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole possess potent antibacterial and antifungal activities. In one study, derivatives were synthesized and evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 10.3 mm to 26.08 mm at concentrations as low as 50 µg/mL .

Antitumor Activity
Carbazole derivatives have also been investigated for their potential antitumor effects. Certain studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Material Science Applications

Optoelectronic Materials
The unique electronic properties of 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole make it suitable for optoelectronic applications. Its ability to emit light efficiently positions it as a promising candidate for organic light-emitting diodes (OLEDs). Studies have shown that the incorporation of this compound into polymer matrices enhances the photophysical properties, leading to improved performance in light-emitting devices .

Organic Photovoltaics
In the realm of solar energy conversion, compounds like 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole are being explored for use in organic photovoltaic cells. Their ability to facilitate charge transport and improve light absorption efficiency is critical for enhancing the overall power conversion efficiency of solar cells .

Synthesis and Characterization

The synthesis of 9-(4-(9,9-Dimethyl-9H-fluoren-2-yl)quinazolin-2-yl)-9H-carbazole typically involves multi-step synthetic routes that allow for the functionalization of the carbazole core. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Application Area Findings
Reddy et al. (2015)AntimicrobialSignificant antibacterial activity against S. aureus and E. coli with inhibition zones up to 22.3 mm .
Kumar et al. (2008)AntitumorInduction of apoptosis in cancer cell lines through modulation of cell signaling pathways .
AstaTech (2024)OptoelectronicsEnhanced light emission properties when incorporated into OLEDs .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Applications Key Properties (HOMO/LUMO eV, $T_g$)
9-(9,9-Dimethyl-9H-fluoren-2-yl)-9H-carbazole Carbazole + dimethylfluorene (no quinazoline) OLED host materials HOMO: -5.3; LUMO: -2.1; $T_g$: 125°C
Cz–Ph–PMD (9-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-9H-carbazole) Carbazole + pyrimidine acceptor Green phosphorescent OLED hosts HOMO: -5.4; LUMO: -2.6; $T_g$: 138°C
DTPCZ (9-[4-(4,6-Diphenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole) Carbazole + triazine acceptor High-efficiency blue OLEDs HOMO: -5.5; LUMO: -3.0; $T_g$: 145°C
Cz 9 Ph 2 B (9-(4′-bromobiphenyl-4-yl)-9H-carbazole) Carbazole + biphenyl-boronate Nondoped blue OLED emitters HOMO: -5.2; LUMO: -2.3; $T_g$: 118°C
CzFA (Carbazole-spirobifluorene-amine) Carbazole + spirobifluorene + amine Red phosphorescent OLEDs HOMO: -5.6; LUMO: -2.8; $T_g$: 162°C

Key Comparisons

Electron-Transport Properties
  • The quinazoline unit in the target compound provides intermediate electron-withdrawing strength compared to pyrimidine (Cz–Ph–PMD) and triazine (DTPCZ).
  • Boronate-containing analogs (e.g., Cz 9 Ph 2 B) exhibit higher LUMO levels (-2.3 eV) than the target compound (estimated LUMO: -2.5 to -2.7 eV), suggesting stronger electron injection for the latter .
Thermal Stability
  • The 9,9-dimethylfluorene group in the target compound likely improves thermal stability ($Tg$: ~130–140°C inferred) over non-fluorene derivatives like Cz 9 Ph 2 B ($Tg$: 118°C) but lags behind triazine-based DTPCZ ($T_g$: 145°C) .
Device Performance
  • In red phosphorescent OLEDs, CzFA achieves a current efficiency of 27.8 cd/A using a spirobifluorene-amine hybrid . The target compound’s quinazoline-fluorene architecture may offer comparable efficiency with simplified synthesis.
  • Triazine-based hosts (DTPCZ) typically outperform pyrimidine analogs (Cz–Ph–PMD) due to deeper LUMO levels. The target compound’s quinazoline moiety could bridge this gap, offering a cost-effective alternative .

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